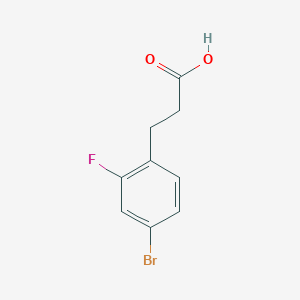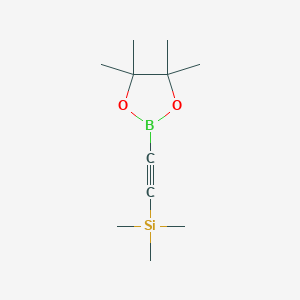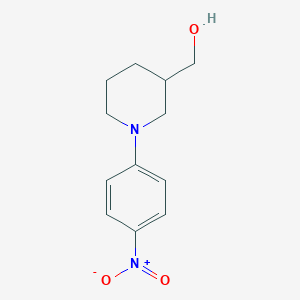![molecular formula C19H11N5O2 B169251 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 185129-92-4](/img/structure/B169251.png)
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, also known as NIP, is a heterocyclic compound that has gained significant attention in scientific research. NIP is a versatile molecule with various applications in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is not fully understood. However, it is believed that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline exerts its biological activity by interacting with DNA and RNA. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to bind to DNA and cause DNA damage, leading to cell death. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antitumor activity in animal models. Furthermore, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also a versatile molecule that can be modified to improve its properties. However, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also relatively insoluble in water, which can limit its use in certain applications.
Direcciones Futuras
For the study of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline include the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based metal complexes, investigation of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline as a potential drug candidate, and the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based fluorescent probes for DNA detection.
Métodos De Síntesis
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline involves the condensation reaction of 2,4-dinitrophenylhydrazine with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. The purity of the synthesized 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been used as a ligand in metal complexes for catalysis and sensing applications. In biology, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been studied for its antimicrobial, antitumor, and antiviral properties. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been used as a fluorescent probe for DNA detection. In medicine, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been explored as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
185129-92-4 |
|---|---|
Nombre del producto |
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
Fórmula molecular |
C19H11N5O2 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C19H11N5O2/c25-24(26)12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10H,(H,22,23) |
Clave InChI |
VEJNRFLXIYPBAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Sinónimos |
2-(4-nitrophenyl)iMidazole[4,5f][1,10]phenanthroline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



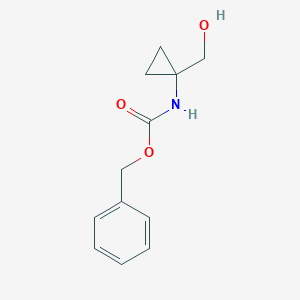
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

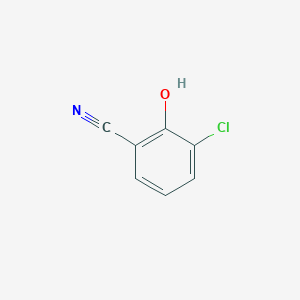
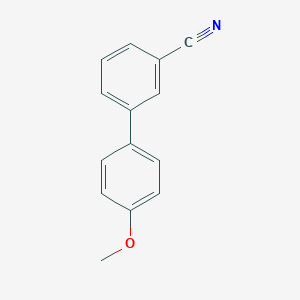
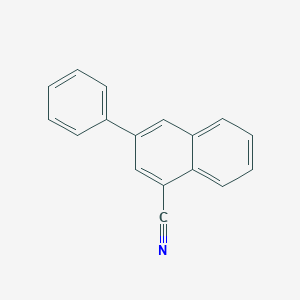

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

